(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a furan ring, and a phenylcyclobutyl moiety, which contribute to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl precursor, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves the formation of the enamide linkage under controlled conditions, often using a base catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenylcyclobutyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the cyano group.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Brominated or nitrated derivatives of the phenylcyclobutyl moiety.
Scientific Research Applications
(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various disease models.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and phenylcyclobutyl moiety contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-Cyano-3-(thiophen-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide: Similar structure with a thiophene ring instead of a furan ring.
(Z)-2-Cyano-3-(pyridin-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
(Z)-2-Cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-[(1-phenylcyclobutyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-15(12-17-8-4-11-23-17)18(22)21-14-19(9-5-10-19)16-6-2-1-3-7-16/h1-4,6-8,11-12H,5,9-10,14H2,(H,21,22)/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKRWEPSDABMON-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C(=CC2=CC=CO2)C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)(CNC(=O)/C(=C\C2=CC=CO2)/C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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